4-(1-Methoxyethyl)-4H,5H,6H,7H-thieno[3,2-c]pyridine
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Overview
Description
4-(1-Methoxyethyl)-4H,5H,6H,7H-thieno[3,2-c]pyridine is a heterocyclic compound that features a fused thieno-pyridine ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1-Methoxyethyl)-4H,5H,6H,7H-thieno[3,2-c]pyridine can be achieved through several methods. One common approach involves the Kröhnke pyridine synthesis, which is a reaction between α-pyridinium methyl ketone salts and α, β-unsaturated carbonyl compounds . This method typically requires mild reaction conditions and can yield highly functionalized pyridines.
Another method involves the Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for the synthesis of complex heterocyclic compounds.
Industrial Production Methods
Industrial production of this compound may involve large-scale application of the aforementioned synthetic routes. The choice of method depends on factors such as cost, yield, and scalability. The Kröhnke pyridine synthesis and Suzuki–Miyaura coupling are both viable options for industrial production due to their efficiency and relatively mild conditions.
Chemical Reactions Analysis
Types of Reactions
4-(1-Methoxyethyl)-4H,5H,6H,7H-thieno[3,2-c]pyridine can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but generally involve controlled temperatures and specific solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized thieno-pyridine derivatives, while reduction can produce reduced forms of the compound with modified functional groups.
Scientific Research Applications
4-(1-Methoxyethyl)-4H,5H,6H,7H-thieno[3,2-c]pyridine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and potential therapeutic applications.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of drugs targeting specific molecular pathways.
Industry: The compound is used in the development of materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 4-(1-Methoxyethyl)-4H,5H,6H,7H-thieno[3,2-c]pyridine involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to certain enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, depending on the target and pathway involved .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other thieno-pyridine derivatives and related heterocyclic compounds such as:
Uniqueness
4-(1-Methoxyethyl)-4H,5H,6H,7H-thieno[3,2-c]pyridine is unique due to its specific structural features, which confer distinct chemical and biological properties. Its fused ring system and functional groups make it a versatile compound for various applications, setting it apart from other similar heterocyclic compounds.
Properties
Molecular Formula |
C10H15NOS |
---|---|
Molecular Weight |
197.30 g/mol |
IUPAC Name |
4-(1-methoxyethyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine |
InChI |
InChI=1S/C10H15NOS/c1-7(12-2)10-8-4-6-13-9(8)3-5-11-10/h4,6-7,10-11H,3,5H2,1-2H3 |
InChI Key |
VOVNOFGMDZEZAW-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1C2=C(CCN1)SC=C2)OC |
Origin of Product |
United States |
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